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Technical Support Center: Pasakbumin B
Analysis
Welcome to the technical support resource for scientists and researchers analyzing

Pasakbumin B from Eurycoma longifolia extracts. This guide provides in-depth troubleshooting

advice and validated protocols to address a critical challenge in the analytical workflow:

interference from co-extracted chlorophyll. Our approach is built on explaining the fundamental

chemistry of the problem to empower you to make informed decisions in your method

development.

Part 1: Understanding the Core Problem:
Physicochemical & Spectral Divergence
The primary challenge in accurately quantifying Pasakbumin B in crude or semi-purified plant

extracts is the co-extraction of highly abundant chlorophylls. These pigments can clog HPLC

columns, co-elute with target analytes, and cause significant ion suppression in mass

spectrometry[1]. Successful separation is rooted in exploiting the distinct physicochemical

properties of these molecules.
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Pasakbumin B is a C20 quassinoid, a class of compounds known for their structural

complexity and biological activity[2]. It is characterized by a relatively polar nature, exhibiting

high aqueous solubility across a range of pH values[3].

Chlorophylls (primarily a and b), conversely, are defined by a dual structure: a polar porphyrin

head and a long, non-polar phytol tail. This lipophilic tail makes the overall molecule highly

soluble in non-polar organic solvents like hexane and petroleum ether, and less soluble in polar

solvents[4][5]. Chlorophyll b is slightly more polar than chlorophyll a due to the presence of a

carbonyl group, but both are significantly less polar than Pasakbumin B[6][7].

This fundamental difference in polarity is the key to their separation.

Table 1: Comparative Properties of Pasakbumin B and Chlorophyll a
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Property Pasakbumin B Chlorophyll a
Rationale for
Separation

Class Quassinoid Porphyrin

Different core

structures lead to

different chemical

behaviors.

Polarity
Relatively Polar /

Hydrophilic

Largely Non-Polar /

Lipophilic

This is the primary

basis for separation

using partitioning or

phase-based

chromatography.

Aqueous Solubility
High at pH 5.4 and

7.4[3]
Low

Can be kept in an

aqueous/polar organic

phase while

chlorophyll is removed

with a non-polar

solvent.

Organic Solubility
Soluble in methanol,

DMSO[8][9]

Highly soluble in

hexane, acetone,

ether, chloroform[4][5]

Allows for selective

extraction of

chlorophyll into a non-

polar solvent.

UV λmax (approx.) ~243 nm[9]
~430 nm and ~662

nm

While λmax values

differ, chlorophyll's

broad absorbance can

still cause baseline

interference.

Part 2: Frequently Asked Questions & Troubleshooting
Guides
This section addresses common issues in a practical Q&A format, providing both immediate

solutions and the scientific reasoning behind them.
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FAQ 1: My chromatogram shows a large, green-tinged peak
overlapping with my Pasakbumin B standard. How can I definitively
identify it as chlorophyll?
Answer: This is a classic sign of chlorophyll interference. While the green color of the extract is

a strong indicator, definitive identification on your HPLC system can be achieved by leveraging

a Photodiode Array (PDA) detector.

Expert Insight: A PDA detector acquires the full UV-Vis spectrum for every point in your

chromatogram. Pasakbumin B has a distinct absorbance maximum around 243 nm[9].

Chlorophylls, however, have two characteristic, high-intensity absorbance regions: the

"Soret" band in the blue region (~430 nm for chlorophyll a, ~454 nm for chlorophyll b) and

the "Q" band in the red region (~662 nm for chlorophyll a, ~642 nm for chlorophyll b)[5][10].

Troubleshooting Protocol:

Run your sample on the HPLC-PDA system.

Click on the apex of the interfering peak in your chromatogram (monitored at 243 nm).

View the full UV-Vis spectrum for that peak.

If you see strong absorbance maxima near 430 nm and 660 nm, you can confidently

identify the interference as chlorophyll.

FAQ 2: What is the simplest, most direct method to remove the
majority of chlorophyll before I inject my sample?
Answer: For initial cleanup, Liquid-Liquid Extraction (LLE), also known as solvent partitioning, is

the most straightforward and cost-effective method. It exploits the significant polarity difference

between Pasakbumin B and chlorophyll.

Causality: The principle is "like dissolves like." You will use two immiscible solvents: a polar

solvent system to dissolve your Pasakbumin B and a non-polar solvent to selectively extract

the lipophilic chlorophyll. A common and effective choice is a partitioning between aqueous

methanol (or acetonitrile) and hexane[4][11]. The highly non-polar hexane readily dissolves
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the chlorophyll, pulling it out of the sample matrix, while the more polar Pasakbumin B
remains in the aqueous methanol layer.

Dissolution: Reconstitute your dried plant extract in 50-70% methanol in water (e.g., 10 mg

of extract in 2 mL of 70% MeOH).

Partitioning: Transfer the solution to a separation funnel or a centrifuge tube. Add an equal

volume of n-hexane (e.g., 2 mL).

Mixing: Cap and vortex vigorously for 1-2 minutes. Allow the layers to fully separate. The

upper hexane layer will be intensely green, while the lower aqueous methanol layer should

be significantly lighter in color.

Collection: Carefully collect the lower aqueous methanol layer containing Pasakbumin B.

Repeat (Optional): For extracts with very high chlorophyll content, repeat the hexane wash

(steps 2-4) on the collected aqueous layer until the hexane layer is nearly colorless.

Preparation for Injection: The collected aqueous methanol fraction can be directly injected

into a reverse-phase HPLC system or dried down and reconstituted in your mobile phase.

Step 1: Initial Sample Step 2: Partitioning

Step 3: Collection

Crude Extract in
70% Aqueous Methanol

Add equal volume of Hexane.
Vortex for 1-2 minutes.

Transfer to tube Allow Phases to Separate

Upper Hexane Phase
(Contains Chlorophyll)

[DISCARD]
Non-Polar

Lower Aqueous MeOH Phase
(Contains Pasakbumin B)

[ANALYZE]

Polar

Click to download full resolution via product page

Fig 1. Liquid-Liquid Extraction (LLE) workflow for chlorophyll removal.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1643300/docs?utm_src=pdf-body#removing-chlorophyll-interference-in-pasakbumin-b-analysis
https://www.benchchem.com/product/b1643300/docs?utm_src=pdf-body#removing-chlorophyll-interference-in-pasakbumin-b-analysis
https://www.benchchem.com/product/b1643300/docs?utm_src=pdf-body-img#removing-chlorophyll-interference-in-pasakbumin-b-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643300?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


FAQ 3: LLE removed some color, but my baseline is still noisy. What
is a more robust cleanup method?
Answer: When LLE is insufficient, Solid-Phase Extraction (SPE) is the next logical step. SPE

provides a much more efficient and selective cleanup, leading to a cleaner extract and better

analytical results[1][12]. Commercial SPE cartridges designed for chlorophyll removal are also

available[13].

Expert Insight: Reverse-phase SPE (e.g., using a C18 or HLB cartridge) is ideal for this

application. The stationary phase is non-polar, and it retains molecules from a polar solution

based on their hydrophobicity. Since chlorophyll is much more non-polar than Pasakbumin
B, we can design a wash step that removes chlorophyll while leaving Pasakbumin B bound

to the sorbent. A final, stronger solvent is then used to elute the purified Pasakbumin B. A

protocol using HLB (Hydrophilic-Lipophilic Balanced) cartridges has been shown to

effectively remove up to 85% of chlorophylls[14].

Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge,

followed by 1-2 volumes of water. Do not let the sorbent bed go dry. This activates the C18

chains.

Sample Loading: Load your extract (dissolved in a polar solvent like water or 10% methanol).

Load slowly (1-2 drops/second) to ensure proper interaction with the sorbent.

Wash Step (Chlorophyll Removal): This is the critical step. Wash the cartridge with a solvent

that is strong enough to elute the weakly-retained chlorophyll but weak enough to leave the

Pasakbumin B bound. Start with 2-3 volumes of a 40-50% methanol/water solution. You

should see the green band of chlorophyll washing off the cartridge.

Elution (Pasakbumin B Collection): Elute your target analyte with a strong, non-polar

solvent. Use 1-2 volumes of 90-100% methanol or acetonitrile. Collect this fraction for

analysis.

Final Prep: The collected eluate can be evaporated and reconstituted in the mobile phase for

HPLC injection.

Fig 2. General workflow for chlorophyll removal using reverse-phase SPE.
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Table 2: Guide to Common Reverse-Phase SPE Sorbents

Sorbent Type Mechanism Best For

C18 (Octadecyl) Silica-based
Strong hydrophobic

interactions.

Retaining non-polar to

moderately polar

compounds from

aqueous solutions.

Standard choice for

general purpose

cleanup.

HLB Polymeric
Hydrophilic-Lipophilic

Balanced.

Excellent retention for

a wide range of

compounds (polar to

non-polar). High

capacity and stable

across a wide pH

range. A very robust

choice[1][14].

C8 (Octyl) Silica-based
Less retentive than

C18.

Good for retaining

strongly hydrophobic

compounds that might

be difficult to elute

from C18.

FAQ 4: Can I avoid sample prep and just optimize my HPLC method
to separate Pasakbumin B from chlorophyll?
Answer: While possible, it is generally not recommended to rely solely on analytical

chromatography for removing high concentrations of chlorophyll. Injecting crude, green extracts

can shorten column life and lead to system contamination[1]. However, optimizing your HPLC

method is a crucial part of analysis, especially after initial cleanup.

Expert Insight: HPLC separation of plant pigments is a well-established field[15][16][17]. The

goal is to manipulate the mobile phase and/or stationary phase to maximize the resolution

between your analyte and the interfering peaks.
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Gradient Optimization: A slower, shallower gradient (e.g., increasing the organic phase by

1-2% per minute) can significantly improve the separation between closely eluting peaks.

Solvent Choice: Using different organic modifiers (e.g., acetonitrile vs. methanol) can alter

selectivity. Acetonitrile is a stronger solvent and often provides sharper peaks.

Column Chemistry: If co-elution persists on a standard C18 column, consider a column

with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. These can

offer different interactions with the analytes.

Wavelength Selection: As a final check, ensure you are monitoring at the λmax of

Pasakbumin B (~243 nm)[9], where chlorophyll absorbance is much lower than at its own

Soret band maximum. This minimizes the contribution of the chlorophyll peak to your

chromatogram but does not eliminate the underlying physical interference.

Part 3: Method Validation and Verification
A cleanup protocol is only effective if it is validated. You must ensure that you are successfully

removing the interference without losing your target analyte.

Confirm Removal: After your cleanup protocol (LLE or SPE), collect the waste fraction (the

hexane layer or the SPE wash fraction). Inject this fraction into your HPLC. You should see a

large chlorophyll peak and little to no Pasakbumin B, confirming your method is selectively

removing the interference.

Calculate Recovery: To ensure you are not losing your analyte, perform a recovery

experiment.

Spike a known concentration of a Pasakbumin B standard into a blank matrix (a plant

extract known not to contain Pasakbumin B).

Process one spiked sample through your entire cleanup protocol.

Process a second spiked sample by simply diluting it to the final concentration (no

cleanup).
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Compare the peak area of the processed sample to the unprocessed sample. A recovery

of 85-115% is typically considered acceptable for bioanalytical methods.

By combining a fundamental understanding of the molecules with systematic troubleshooting,

you can develop a robust and reliable method for the accurate analysis of Pasakbumin B, free

from the pervasive interference of chlorophyll.

References
Unacademy. (n.d.). Chlorophyll A And Chlorophyll B. Retrieved from [Link]

Hubert, J., Nuzillard, J. M., & Renault, J. H. (2017). Selective Chlorophyll Removal Method to

“Degreen” Botanical Extracts. Planta Medica, 83(12/13), 1046–1053. Available at: [Link]

Commisso, M., et al. (2022). A practical and easy-to-scale protocol for removing chlorophylls

from leaf extracts. Applications in Plant Sciences, 10(2), e11471. Available at: [Link]

Istrati, D. I., et al. (2020). Separation and Purification of Plant Extracts by Removal of

Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography

(CLS). Journal of Pharmaceutical and Medicinal Chemistry, 4(1). Available at: [Link]

Hubbard, K. (2021). At home chlorophyll extractions and dilution series. YouTube. Available

at: [Link]

Barczak, M., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from

Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles.

Materials, 17(6), 1276. Available at: [Link]

Wright, S. W., et al. (1991). Improved HPLC method for the analysis of chlorophylls and

carotenoids from marine phytoplankton. Marine Ecology Progress Series, 77, 183-196.

Available at: [Link]

ResearchGate. (n.d.). UV-Vis spectroscopy of Chlorophyll b (Chl b). Available at: [Link]

Rehman, S. U., et al. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia

Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and

Toxicology. Molecules, 21(3), 331. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1643300/docs?utm_src=pdf-body#removing-chlorophyll-interference-in-pasakbumin-b-analysis
https://unacademy.com/content/neet-ug/study-material/biology/chlorophyll-a-and-chlorophyll-b/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5571933/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9198305/
https://www.corpuspublishers.com/assets/articles/jpmc-v4-e123.pdf
https://www.youtube.com/watch?v=k2m452a1G8M
https://www.mdpi.com/1996-1944/17/6/1276
https://www.int-res.com/articles/meps/77/m077p183.pdf
https://www.researchgate.net/figure/show-the-UV-Vis-spectroscopy-of-Chlorophyll-b-Chl-b-It-can-be-seen-that-the-maximum_fig2_329432671
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274257/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643300?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (n.d.). Chlorophyll b. Retrieved from [Link]

ResearchGate. (n.d.). UV-vis spectra of chlorophyll b (8), bacteriochlorophylls b (9), and

chlorophyll a (10). Available at: [Link]

Wiley Online Library. (2022). A practical and easy-to-scale protocol for removing chlorophylls

from leaf extracts. Applications in Plant Sciences. Available at: [Link]

Rohman, A., et al. (2019). Identification and authentication of Eurycoma longifolia root

extract from Zingiber officinale rhizome using FTIR spectroscopy and chemometrics.

Indonesian Journal of Pharmacy, 30(4), 264-272. Available at: [Link]

ResearchGate. (n.d.). How do I remove chlorophyll part from leaf extract in simple way

without affecting concentrations, structural deformation of other phytochemicals?. Retrieved

from [Link]

ResearchGate. (1991). Improved HPLC method for the analysis of chlorophylls and

carotenoids from marine phytoplankton. Available at: [Link]

ResearchGate. (n.d.). How can I remove chlorophyll from leaf extract?. Retrieved from [Link]

Low, B. S., et al. (2013). Bioavailability of Eurycomanone in Its Pure Form and in a

Standardised Eurycoma longifolia Water Extract. Journal of Biomedical Science and

Engineering, 6(8), 869-876. Available at: [Link]

Encyclopedia.pub. (2022). Separation of Chlorophylls and Chlorophyllins in Food Products.

Available at: [Link]

ResearchGate. (2020). Chemical Composition of Eurycoma longifolia (Tongkat Ali) and the

Quality Control of its Herbal Medicinal Products. Available at: [Link]

ResearchGate. (n.d.). Chlorophyll (A), pheophytin (B) and chlorophyllide (C) structures.

Available at: [Link]

BYJU'S. (2021). Difference Between Chlorophyll A And Chlorophyll B. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://en.wikipedia.org/wiki/Chlorophyll_b
https://www.researchgate.net/figure/UV-vis-spectra-of-chlorophyll-b-8-bacteriochlorophylls-b-9-and-chlorophyll-a-10_fig3_279524095
https://bsapubs.onlinelibrary.wiley.com/doi/full/10.1002/aps3.11471
https://scholar.unair.ac.id/en/publications/identification-and-authentication-of-eurycoma-longifolia-root-ex-3
https://www.researchgate.net/post/How_do_I_remove_chlorophyll_part_from_leaf_extract_in_simple_way_without_affecting_concentrations_structural_deformation_of_other_phytochemicals
https://www.researchgate.net/publication/237198177_Improved_HPLC_method_for_the_analysis_of_chlorophylls_and_carotenoids_from_marine_phytoplankton
https://www.researchgate.net/post/How_can_I_remove_chlorophyll_from_leaf_extract
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652472/
https://encyclopedia.pub/entry/28615
https://www.researchgate.net/publication/343468595_Chemical_Composition_of_Eurycoma_longifolia_Tongkat_Ali_and_the_Quality_Control_of_its_Herbal_Medicinal_Products
https://www.researchgate.net/figure/Chlorophyll-A-pheophytin-B-and-chlorophyllide-C-structures_fig1_322639144
https://byjus.com/biology/difference-between-chlorophyll-a-and-chlorophyll-b/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643300?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mingmuang, J., et al. (2018). Quantitative Analysis of Eurycomanone in Eurycoma longjifolia

Jack (Root) by High Performance Liquid Chromatography (HPLC). Journal of Thai Traditional

and Alternative Medicine, 16(1), 28-38. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts - PMC
[pmc.ncbi.nlm.nih.gov]

2. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its
Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]

3. Bioavailability of Eurycomanone in Its Pure Form and in a Standardised Eurycoma
longifolia Water Extract - PMC [pmc.ncbi.nlm.nih.gov]

4. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC
[pmc.ncbi.nlm.nih.gov]

5. byjus.com [byjus.com]

6. Chlorophyll A And Chlorophyll B [unacademy.com]

7. Chlorophyll b - Wikipedia [en.wikipedia.org]

8. medchemexpress.com [medchemexpress.com]

9. he01.tci-thaijo.org [he01.tci-thaijo.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. tribioscience.com [tribioscience.com]

14. researchgate.net [researchgate.net]

15. data.imas.utas.edu.au [data.imas.utas.edu.au]

16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://he01.tci-thaijo.org/index.php/JTTAM/article/view/120235
https://www.benchchem.com/product/b1643300?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12319715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12319715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398693/
https://byjus.com/biology/difference-between-chlorophyll-a-and-chlorophyl-b/
https://unacademy.com/content/neet-ug/difference-between/chlorophyll-a-and-chlorophyll-b/
https://en.wikipedia.org/wiki/Chlorophyll_b
https://www.medchemexpress.com/Eurycomanone.html
https://he01.tci-thaijo.org/index.php/JTTAM/article/view/120616
https://www.researchgate.net/figure/show-the-UV-Vis-spectroscopy-of-Chlorophyll-b-Chl-b-It-can-be-seen-that-the-maximum_fig2_349675676
https://www.researchgate.net/post/How_do_I_remove_chlorophyll_part_from_leaf_extract_in_simple_way_without_affecting_concentrations_structural_deformation_of_other_phytochemicals
https://www.researchgate.net/post/How_can_I_remove_chlorophyll_from_leaf_extract
https://tribioscience.com/product/food-safety/sample-prep/chlorophyll-color-removal-spe-column/
https://www.researchgate.net/publication/394089996_A_practical_and_easy-to-scale_protocol_for_removing_chlorophylls_from_leaf_extracts
https://data.imas.utas.edu.au/attachments/3e0afabb-ebd2-4972-bb67-8626c2643129/reformatted_data/supporting_information/methods/Wright_1991.pdf
https://www.researchgate.net/publication/200146987_Improved_HPLC_method_for_the_analysis_of_chlorophylls_and_carotenoids_from_marine_phytoplankton_Mar
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643300?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. encyclopedia.pub [encyclopedia.pub]

To cite this document: BenchChem. [Removing chlorophyll interference in Pasakbumin B
analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1643300/docs#removing-chlorophyll-interference-in-
pasakbumin-b-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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